molecular formula C14H14ClNO2S B4426358 1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide

Cat. No. B4426358
M. Wt: 295.8 g/mol
InChI Key: ZALLNTWDQFUYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide (CPM) is a chemical compound that belongs to the class of sulfonamide compounds. CPM has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting their production, this compound can reduce inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of oxidative stress markers such as malondialdehyde (MDA) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide in lab experiments include its low toxicity, high solubility, and stability. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including its poor water solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent. Further research is also needed to elucidate its mechanism of action and to optimize its therapeutic efficacy. Additionally, the development of new formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a valuable tool in scientific research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic efficacy.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-2-8-14(9-3-11)16-19(17,18)10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALLNTWDQFUYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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